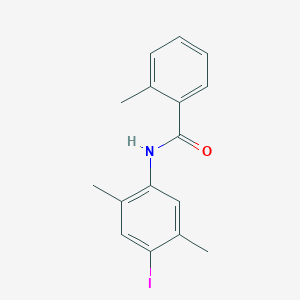![molecular formula C19H23N3O4S B244656 N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide](/img/structure/B244656.png)
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of spleen tyrosine kinase (SYK), which is an important mediator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide selectively inhibits SYK, which is a key mediator of B-cell receptor signaling. This pathway is important for the survival and proliferation of cancer cells, particularly those of hematological origin. By inhibiting SYK, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide disrupts B-cell receptor signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models and has shown efficacy in reducing tumor growth in vivo. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been shown to have minimal off-target effects, which is important for the development of cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide is its selectivity for SYK, which reduces the risk of off-target effects and toxicity. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has shown synergy with other cancer therapies, which could potentially improve treatment outcomes. However, one limitation of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.
Orientations Futures
There are several potential future directions for the development of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide as a cancer therapy. One possibility is to explore its use in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by SYK signaling. Finally, further research is needed to optimize the dosing and administration of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide in clinical trials, in order to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide involves several steps, starting with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminophenyl)-4-(4-methylsulfonylpiperazin-1-yl)benzamide in the presence of a base to form N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide.
Applications De Recherche Scientifique
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit B-cell receptor signaling and induce apoptosis in cancer cells. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has demonstrated synergy with other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
Formule moléculaire |
C19H23N3O4S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
3-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-5-3-4-15(14-18)19(23)20-16-6-8-17(9-7-16)21-10-12-22(13-11-21)27(2,24)25/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Clé InChI |
CUGYVHPHDMBZCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)